5-nitro-2-(2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
5-nitro-2-(2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H14N2O4 and its molecular weight is 346.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.09535693 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Properties
5-Nitro-2-(2-dimethylaminoethyl)-benzo[de]isoquinoline-1,3-dione and its derivatives have demonstrated inhibitory effects on viral replication, specifically against herpes simplex and vaccinia viruses in chick embryo cell cultures. These findings suggest potential antiviral applications, though influenza and Sindbis virus replication were unaffected, and virucidal effects were not observed (Garcia-Gancedo et al., 1979).
Reaction Pathways and Gel Formation
Research into the solvation-controlled reaction paths and gel formation of imide derivatives related to 5-nitro-2-(2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has provided insights into the synthesis and properties of these compounds. These studies have implications for materials science, particularly in the creation of gels and crystalline solvates (Singh & Baruah, 2008).
Nitration and Molecular Structure
Nitration of benzo[g]isoquinoline and its derivatives under mild conditions has led to the formation of di- and trinitro derivatives, elucidating the reaction pathways and molecular structures of these compounds. This research contributes to our understanding of the chemical properties and potential applications of nitro-substituted isoquinolines (Prostakov et al., 1981).
Luminescence and Oxygen Exposure Monitoring
2-(2-Diphenylphosphanylethyl)benzo[de]isoquinoline-1,3-dione has been studied for its photoinduced-electron-transfer (PET) properties and potential use in monitoring the cumulative exposure of goods to molecular oxygen. The luminescence turn-on mechanism offers a novel approach to tracking oxygen exposure in sensitive materials (Shritz et al., 2015).
Fluorescent Sensing and Photophysical Characteristics
The synthesis and characterization of novel 1,8-naphthalimide derivatives, including 6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, have revealed their potential as fluorescent sensors. These studies explore the effects of different environmental conditions on the fluorescent intensity of these compounds, highlighting their utility in sensing applications (Staneva et al., 2020).
Properties
IUPAC Name |
5-nitro-2-(2-phenylethyl)benzo[de]isoquinoline-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-19-16-8-4-7-14-11-15(22(25)26)12-17(18(14)16)20(24)21(19)10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHPCJNCOWWTLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.